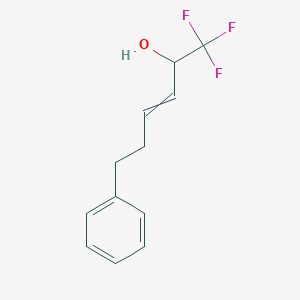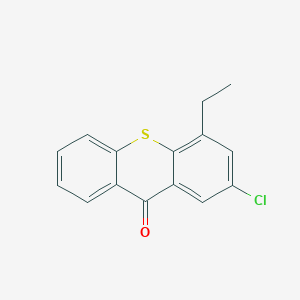
2-Chloro-4-ethyl-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-ethyl-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization. The compound’s structure includes a chlorine atom and an ethyl group attached to the thioxanthone core, which influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-9H-thioxanthen-9-one typically involves the chlorination of 4-ethyl-9H-thioxanthen-9-one. The process begins with the preparation of 4-ethyl-9H-thioxanthen-9-one, which can be synthesized through the cyclization of 2-ethylthiophenol with phthalic anhydride. The resulting product is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is carefully monitored to prevent over-chlorination and to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-ethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthone derivatives.
Applications De Recherche Scientifique
2-Chloro-4-ethyl-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a photoinitiator in photopolymerization processes, enabling the formation of polymers under UV light.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of photodynamic therapy agents.
Industry: Utilized in the production of coatings, adhesives, and inks that require rapid curing under UV light.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethyl-9H-thioxanthen-9-one primarily involves its ability to absorb UV light and generate reactive species. Upon UV irradiation, the compound undergoes excitation to a higher energy state, followed by intersystem crossing to a triplet state. This triplet state can interact with other molecules, leading to the formation of free radicals or other reactive intermediates that initiate polymerization or other chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: Similar in structure but lacks the ethyl group, affecting its reactivity and applications.
4-Ethyl-9H-thioxanthen-9-one: Lacks the chlorine atom, which influences its chemical behavior and photoinitiating properties.
Thioxanthone: The parent compound, widely used as a photoinitiator but with different reactivity due to the absence of substituents.
Uniqueness
2-Chloro-4-ethyl-9H-thioxanthen-9-one is unique due to the presence of both chlorine and ethyl substituents, which enhance its photoinitiating efficiency and make it suitable for specific applications requiring rapid curing and high reactivity under UV light.
Propriétés
Numéro CAS |
143413-91-6 |
|---|---|
Formule moléculaire |
C15H11ClOS |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
2-chloro-4-ethylthioxanthen-9-one |
InChI |
InChI=1S/C15H11ClOS/c1-2-9-7-10(16)8-12-14(17)11-5-3-4-6-13(11)18-15(9)12/h3-8H,2H2,1H3 |
Clé InChI |
GHKKQMQFZSOKRD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC(=C1)Cl)C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


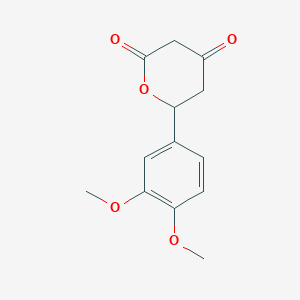
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
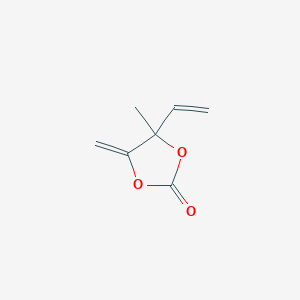

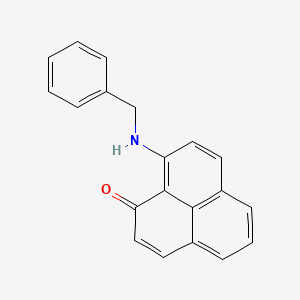


![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)

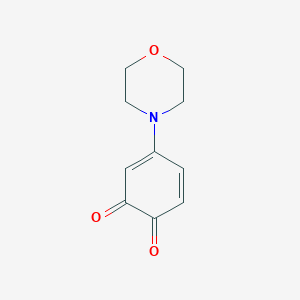
![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
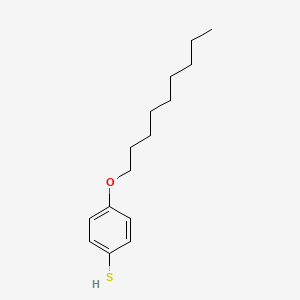
methanethione](/img/structure/B12548969.png)
